molecular formula C4H2Cl2N2 B010626 2,5-Dichloropyrazine CAS No. 19745-07-4

2,5-Dichloropyrazine

Cat. No.: B010626
CAS No.: 19745-07-4
M. Wt: 148.98 g/mol
InChI Key: JVSDZAGCHKCSGR-UHFFFAOYSA-N
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Description

2,5-Dichloropyrazine is an organic compound with the molecular formula C4H2Cl2N2. It is a derivative of pyrazine, where two chlorine atoms are substituted at the 2nd and 5th positions of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloropyrazine can be synthesized through multiple routes. One common method involves the chlorination of pyrazine derivatives. For instance, 2-hydroxypyrazine can be chlorinated using phosphorus oxychloride at elevated temperatures to yield this compound . Another method involves the reaction of 2,5-piperazine-dione with a chlorinating agent in the presence of a tertiary amine compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale chlorination reactions. The process typically includes the use of chlorinating agents like phosphorus oxychloride or dibromohydantoin, followed by purification steps such as distillation and recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives .

Comparison with Similar Compounds

2,5-Dichloropyrazine can be compared with other chlorinated pyrazine derivatives:

This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,5-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSDZAGCHKCSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319709
Record name 2,5-Dichloropyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19745-07-4
Record name 19745-07-4
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Record name 2,5-Dichloropyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloropyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the synthetic routes to obtain 2,5-dihydroxypyrazines using 2,5-dichloropyrazine as a starting material?

A1: this compound can be used as a precursor to synthesize 2,5-dihydroxypyrazines through a multi-step process. [] First, this compound is converted to a this compound 1,4-dioxide intermediate. This intermediate can then be further transformed into 3,6-dialkyl-2,5-dihydroxypyrazine 1,4-dioxides. Finally, 3,6-dialkyl-1,4-dihydroxy-2,5-dioxopiperazines can be obtained. [] These reactions highlight the versatility of this compound as a starting material for the synthesis of more complex pyrazine derivatives.

Q2: How does the presence of chlorine atoms in this compound influence its reactivity compared to unsubstituted pyrazine?

A2: The two chlorine atoms in this compound significantly impact its reactivity. They act as electron-withdrawing groups, making the pyrazine ring more susceptible to nucleophilic aromatic substitution reactions. This property is evident in the reaction of this compound with sodium thiobenzylate, leading to the displacement of a chlorine atom and the formation of 5-benzylthio-1,2-dihydro-2-oxopyrazine 4-oxide. [] In contrast, unsubstituted pyrazine would be less reactive towards such nucleophilic substitutions.

Q3: Has this compound been investigated in the context of anion-π interactions?

A3: Yes, this compound has been studied for its potential to engage in anion-π interactions. [] Computational studies employing MP2/6-31++G** level of theory were conducted to explore the interactions of this compound with anions. These studies provided insights into the energetic, charge transfer, and aromatic aspects associated with such interactions. [] The small quadrupole moment of this compound contributes to its ability to favorably interact with anions.

Q4: Are there any reported reactions involving the nitrogen atoms of the pyrazine ring in this compound?

A4: Yes, the nitrogen atoms in this compound can participate in reactions. For instance, reacting this compound with sodium azide leads to the formation of 2-azido-5-chloropyrazines. [] This reaction demonstrates the potential for modifying this compound by introducing different substituents at the nitrogen atoms, which could lead to the development of new derivatives with potentially different properties.

Q5: What are some of the challenges associated with the synthesis and handling of diazidopyrazines derived from 2,3-dichloropyrazine?

A5: The synthesis of diazidopyrazines from 2,3-dichloropyrazine, an isomer of this compound, presents safety concerns. [] Diazidopyrazines are known to be thermally unstable and can decompose violently upon heating, potentially forming hazardous byproducts. Therefore, special precautions and controlled conditions are essential when working with these compounds to mitigate risks associated with their handling and storage.

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